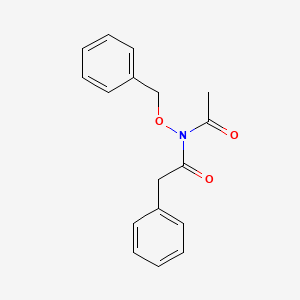

N-Acetyl-N-(benzyloxy)-2-phenylacetamide

Übersicht

Beschreibung

N-Acetyl-N-(benzyloxy)-2-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group, a benzyloxy group, and a phenylacetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-N-(benzyloxy)-2-phenylacetamide typically involves the acetylation of N-(benzyloxy)-2-phenylacetamide. One common method is the reaction of N-(benzyloxy)-2-phenylacetamide with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and yields the desired product after purification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Catalysts and solvents are selected based on their ability to facilitate the reaction while being environmentally friendly.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The compound’s acetamide and benzyloxy groups render it susceptible to hydrolysis under acidic or basic conditions:

| Reaction Type | Reagents/Conditions | Products | Mechanistic Notes |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Concentrated HCl, H₂SO₄, reflux | Phenylacetic acid, benzyl alcohol, acetic acid | Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water. |

| Base-Catalyzed Hydrolysis | NaOH, KOH, aqueous ethanol, heat | Phenylacetate salt, benzyl oxide, acetate ion | Deprotonation of water generates hydroxide ions, which attack the carbonyl carbon. |

-

Key Insight : The benzyloxy group’s stability under basic conditions allows selective hydrolysis of the acetyl group, enabling controlled derivatization .

Oxidation Reactions

The benzyloxy moiety is prone to oxidation, while the acetamide group remains inert under mild conditions:

-

Selectivity : Strong oxidizing agents target the benzyl-protected aromatic system, while milder agents (e.g., CrO₃) may oxidize secondary alcohols if present .

Reduction Reactions

Reductive pathways primarily affect the acetamide and benzyloxy functionalities:

-

Functional Group Tolerance : The acetyl group may remain intact under hydrogenation conditions, enabling selective reductions .

Electrophilic Substitution

The phenyl ring adjacent to the acetamide group undergoes regioselective substitution:

-

Directing Effects : The acetamide group acts as a meta-director, while the benzyloxy group (electron-donating) directs electrophiles to para positions, leading to competition .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging its aromatic rings:

Thermal Decomposition

Controlled thermolysis reveals stability limits:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Role in Drug Synthesis

N-Acetyl-N-(benzyloxy)-2-phenylacetamide is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds, particularly those aimed at pain relief and anti-inflammatory effects. Research indicates that derivatives of this compound exhibit promising analgesic properties, making them suitable candidates for further development into therapeutic agents .

Case Study: Analgesic Properties

A study demonstrated the effectiveness of derivatives derived from this compound in reducing pain in animal models. The results showed a significant decrease in pain response compared to control groups, highlighting its potential as a lead compound for new analgesics .

Structure-Activity Relationship Studies

Researchers employ this compound to explore structure-activity relationships (SAR) in drug development. By modifying its structure, scientists can optimize drug candidates for improved efficacy and reduced side effects. This approach has been instrumental in identifying new therapeutic targets .

Biochemical Studies

Investigating Enzyme Interactions

The compound is also utilized in biochemical assays to study enzyme interactions and metabolic pathways. Preliminary studies indicate that it may interact with various biological targets, including enzymes involved in metabolic processes .

Example: Enzyme Binding Studies

In one study, the binding affinity of this compound with specific enzymes was evaluated using kinetic assays. Results suggested that modifications to its structure could enhance binding efficiency, paving the way for the development of enzyme inhibitors with therapeutic potential .

Cosmetic Formulations

Potential Benefits in Skincare

Beyond pharmaceuticals, this compound is explored in cosmetic formulations due to its soothing properties. Its incorporation into skincare products may provide benefits such as reduced inflammation and enhanced skin hydration .

Wirkmechanismus

The mechanism of action of N-Acetyl-N-(benzyloxy)-2-phenylacetamide involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying the activity of enzymes and proteins. The benzyloxy group can interact with hydrophobic pockets in biological molecules, influencing their function. The phenylacetamide moiety can form hydrogen bonds and other interactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

- N-Acetyl-2-phenylacetamide

- N-(Benzyloxy)-2-phenylacetamide

- N-Acetyl-N-(benzyloxy)-benzamide

Comparison: N-Acetyl-N-(benzyloxy)-2-phenylacetamide is unique due to the presence of both an acetyl group and a benzyloxy group, which confer distinct chemical and biological properties. Compared to N-Acetyl-2-phenylacetamide, the benzyloxy group provides additional sites for chemical modification and potential interactions. Compared to N-(Benzyloxy)-2-phenylacetamide, the acetyl group enhances its reactivity and potential biological activity. N-Acetyl-N-(benzyloxy)-benzamide, while similar, lacks the phenylacetamide moiety, which can affect its overall properties and applications.

Biologische Aktivität

N-Acetyl-N-(benzyloxy)-2-phenylacetamide is a synthetic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activities, including data from various studies, case analyses, and relevant findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₇H₁₇NO₃ and a molecular weight of approximately 283.33 g/mol. The compound features an acetyl group, a benzyloxy moiety, and a phenylacetamide structure, which contribute to its reactivity and biological activity. The unique structural properties make it a valuable candidate for drug development and biochemical research .

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry:

- Antiviral Activity : The compound has been explored for its potential as an antiviral agent, particularly against strains resistant to existing treatments. Its binding affinity with biological targets such as enzymes and receptors is crucial for its effectiveness .

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes, contributing to its therapeutic potential in treating diseases where enzyme activity plays a critical role. For instance, it has been studied as an inhibitor of β-secretase (BACE-1), which is relevant in Alzheimer's disease .

- Anti-inflammatory Properties : this compound is also investigated for its anti-inflammatory effects, making it a candidate for pain relief formulations .

1. Inhibition of BACE-1

A study focused on the synthesis of derivatives related to this compound revealed that certain modifications enhance BACE-1 inhibitory activity. The most potent derivative exhibited an IC50 value of 9.9 μM, demonstrating significant brain uptake potential in cellular models .

| Compound | IC50 (μM) | Brain Uptake Potential |

|---|---|---|

| This compound | TBD | TBD |

| Derivative 5e | 9.9 | High |

2. Antiviral Mechanisms

In antiviral studies, the compound's interaction with reverse transcriptase (RT) highlighted its potential against HIV strains resistant to standard treatments. Molecular docking studies suggested favorable binding patterns that could enhance its efficacy against resistant viral strains .

Applications in Research

This compound serves multiple roles in research:

- Pharmaceutical Development : As a key intermediate in synthesizing drugs targeting pain relief and inflammation.

- Organic Synthesis : Utilized as a building block for creating complex molecules, improving synthetic efficiency.

- Biochemical Studies : Employed in assays to investigate enzyme interactions and metabolic pathways, enhancing the understanding of biological processes .

Eigenschaften

IUPAC Name |

N-acetyl-2-phenyl-N-phenylmethoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-14(19)18(21-13-16-10-6-3-7-11-16)17(20)12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKWHGABTPAPQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C(=O)CC1=CC=CC=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30558266 | |

| Record name | N-Acetyl-N-(benzyloxy)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22426-99-9 | |

| Record name | N-Acetyl-N-(benzyloxy)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.